The synthesis of I-CBP 112 involves several key steps that leverage the benzo-oxazepine core structure, which was identified through a series of structure-activity relationship studies. The compound exhibits a high binding affinity to the bromodomains of CBP and p300, with dissociation constants measured at approximately 151 nM and 167 nM, respectively . The synthetic route typically includes the formation of the oxazepine ring followed by modifications to enhance selectivity and potency against the target bromodomains.
I-CBP 112 has a molecular formula of C27H36N2O5 and a molecular weight of 468.59 g/mol. The compound features a complex structure that includes an oxazepine ring, multiple methoxy groups, and an amide linkage, contributing to its ability to mimic acetyl-lysine residues.
COC(C(OC)=C1)=CC=C1C2=CC(OC[C@H]3CCCN(C)C3)=C(OCCN(C(CC)=O)C4)C4=C2
Crystallographic studies have shown that I-CBP 112 binds to the bromodomain with an induced fit mechanism, causing conformational changes that enhance its binding affinity .
I-CBP 112 primarily functions by inhibiting the interaction between acetylated lysines on histones and bromodomains. This inhibition is crucial for disrupting transcriptional activation mediated by CBP and p300.
The mechanism of action of I-CBP 112 involves its selective inhibition of CBP/p300 bromodomains, which play essential roles in mediating transcriptional activation through their interaction with acetylated lysines on histones.
I-CBP 112 exhibits several notable physical and chemical properties:
These properties make I-CBP 112 suitable for laboratory research applications focused on epigenetic regulation and cancer therapeutics .
I-CBP 112 has shown promise in various scientific applications:
CREB-binding protein (CBP) and E1A-binding protein p300 (p300) constitute a highly conserved family of transcriptional co-activators that integrate signaling pathways essential for cellular homeostasis, development, and differentiation. These multifunctional proteins possess intrinsic histone acetyltransferase (HAT) activity responsible for acetylating nucleosomal histones, particularly at H3K18 and H3K27 residues, thereby facilitating chromatin relaxation and transcriptional activation [8]. The structural complexity of CBP/p300 includes multiple functional domains: the nuclear receptor interaction domain (NRID), kinase-inducible CREB interaction region (KIX), cysteine/histidine-rich regions (TAZ1/TAZ2), plant homeodomain (PHD) finger, and the C-terminal bromodomain [5] [8]. This intricate architecture enables CBP/p300 to serve as molecular scaffolds that recruit RNA polymerase II (RNA Pol II), transcription factors (p53, MYC, HIF-1α), and chromatin remodeling complexes (SWI/SNF) to gene promoters and enhancers [2] [8]. Through formation of phase-separated condensates and feedforward regulatory loops with histone methyltransferases (MLL4) and demethylases (UTX), CBP/p300 orchestrate the establishment of active chromatin landscapes marked by H3K27ac, which defines functional enhancers and super-enhancers regulating cell identity genes and oncogenes [8].
Table 1: Functional Domains of CBP/p300 Proteins
Domain | Structural Features | Functional Role |
---|---|---|
Bromodomain | 4-helix bundle with ZA/BC loops | Recognizes acetylated lysine residues on histones and transcription factors |
HAT Domain | Catalytic core with autoinhibitory loop | Acetylates histone H3 (K18, K27) and non-histone proteins (p53, MYC) |
PHD Finger | Cys4-His-Cys3 zinc coordination | Binds histone H3 tail; enhances H3K27ac |
TAZ1/TAZ2 | Cysteine/histidine-rich regions | Mediates interactions with transcription factors and signaling molecules |
KIX Domain | Three-helix bundle | Binds phosphorylated CREB and other transactivation domains |
The bromodomain represents an evolutionarily conserved acetyl-lysine reader module comprising approximately 110 amino acids that fold into a characteristic four-helix bundle (αZ, αA, αB, αC). The hydrophobic pocket formed between the ZA and BC loops recognizes ε-N-acetylated lysine (Kac) residues via a conserved asparagine residue (Asn407 in Gcn5p) that hydrogen-bonds with the acetyl carbonyl oxygen [2]. This molecular recognition enables CBP/p300 bromodomains to interpret the epigenetic code by docking to acetylated histone tails (H3K14ac, H4K5ac, H4K12ac) and transcription factors, thereby positioning the HAT domain for localized chromatin modification [2] [8]. Dysregulation of this epigenetic machinery manifests in disease pathogenesis: chromosomal translocations involving CBP or EP300 (e.g., t(8;16)(MOZ-CBP), t(11;22)(MLL-EP300)) drive acute myeloid leukemogenesis, while somatic mutations or overexpression amplify oncogenic transcription in solid tumors [4] [8]. In Rubinstein-Taybi syndrome, heterozygous loss-of-function mutations impair developmental gene expression, whereas in cancers, overexpression promotes tumorigenic transcription programs supporting proliferation (c-MYC, cyclin D1), metastasis (MMPs, SNAIL), angiogenesis (VEGF), and therapy resistance (ABC transporters) [4] [7] [8].
The central positioning of CBP/p300 at the nexus of multiple oncogenic signaling pathways (Wnt/β-catenin, p53, NF-κB, HIF-1α) establishes them as compelling therapeutic nodes for cancer intervention. In the Wnt/β-catenin cascade, CBP preferentially activates genes associated with self-renewal and proliferation, while p300 drives differentiation programs [5]. Pharmacological disruption of CBP/β-catenin interaction impairs oncogene expression in colorectal and hematological malignancies [5] [10]. Similarly, CBP/p300-mediated acetylation stabilizes HIF-1α in hypoxic tumors and activates NF-κB-dependent survival pathways in inflammatory cancers [5] [8]. The development of I-CBP112—a selective chemical probe targeting CBP/p300 bromodomains—emerged from collaborative efforts by the Structural Genomics Consortium (SGC) to address the unmet need for isoform-selective bromodomain inhibitors beyond the BET family [1] [6]. This inhibitor represents a strategic approach to modulate aberrant epigenetic signaling while potentially avoiding broader transcriptional consequences associated with catalytic HAT inhibition [3] [6].
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